Demelverine

Übersicht

Beschreibung

Es wird aufgrund seiner Fähigkeit, eine Vielzahl von Substanzen zu lösen, und seiner Mischbarkeit mit Wasser häufig als Lösungsmittel verwendet . Diese Verbindung wird in der Chemie und Industrie besonders wegen ihres hohen Siedepunkts und ihrer Stabilität geschätzt.

Vorbereitungsmethoden

1,2-Dimethoxyethan kann durch verschiedene Verfahren synthetisiert werden:

Williamson-Ether-Synthese: Dieses Verfahren beinhaltet die Reaktion von 2-Methoxyethanol mit Natrium, um das Natriumsalz von 2-Methoxyethanol zu bilden, das dann mit Chlormethan zu 1,2-Dimethoxyethan reagiert.

Alkylierung von 2-Methoxyethanol: Bei diesem Verfahren wird Dimethylsulfat als Alkylierungsmittel verwendet.

Reaktion von Dimethylether mit Ethylenoxid: Dieses industrielle Verfahren beinhaltet die Reaktion von Dimethylether mit Ethylenoxid in Gegenwart eines Lewis-Säure-Katalysators, wie z. B. Bortrifluorid.

Analyse Chemischer Reaktionen

1,2-Dimethoxyethan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann bei Kontakt mit Luft zu Peroxiden oxidiert werden.

Reduktion: Es wird als Lösungsmittel in Reduktionsreaktionen verwendet, z. B. Hydridreduktionen.

Substitution: Es wirkt als zweizähniger Ligand in Substitutionsreaktionen mit Metallkationen.

Zu den gebräuchlichen Reagenzien und Bedingungen für diese Reaktionen gehören:

Oxidation: Luft oder Sauerstoff als Oxidationsmittel.

Reduktion: Hydriddonor wie Natriumborhydrid.

Substitution: Metallkationen und koordinierende Lösungsmittel.

Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene Metallkomplexe und reduzierte organische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Disorders

Demelverine has been studied for its potential role in managing gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS) . Research indicates that compounds similar to this compound may help alleviate symptoms associated with IBS by modulating gut motility and reducing visceral hypersensitivity.

Dietary Supplements

This compound is frequently included in dietary supplements marketed for weight loss and athletic performance. Its stimulant properties suggest it may enhance energy levels and metabolic rate, making it appealing for consumers seeking to improve physical performance or lose weight. However, the presence of this compound in these products raises safety concerns due to possible interactions with other stimulants and psychoactive substances commonly found in dietary supplements .

Interaction Studies

Research highlights that this compound interacts with various compounds, which can amplify its effects or lead to adverse reactions. Understanding these interactions is crucial for assessing the safety profile of this compound when used in combination with other ingredients .

Chemical Synthesis

This compound's synthesis involves multi-step organic reactions, which are important for its production in laboratory settings. The methods utilized allow for the generation of high-purity this compound, essential for both research and commercial applications.

Comparative Analysis of Stimulant Compounds

To better understand this compound's position among similar compounds, the following table compares it with other stimulants:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Phenethylamine | Weight loss, performance | Stimulant properties; found in dietary supplements |

| Phenethylamine | Simple amine | Stimulant | Naturally occurring; precursor to many drugs |

| Methamphetamine | Amphetamine derivative | Stimulant | Highly addictive; significant legal restrictions |

| Ephedrine | Phenethylamine derivative | Bronchodilator | Used medically; regulated due to abuse potential |

| 1,3-Dimethylamylamine (DMAA) | Aliphatic amine | Weight loss | Controversial; banned in many sports contexts |

| Synephrine | Phenethylamine derivative | Weight management | Found in bitter orange; less potent than ephedrine |

This table illustrates this compound's unique structural modifications that differentiate it from other stimulants while retaining similar properties.

Study on Dietary Supplements

A comprehensive study evaluated various dietary supplements for unintentional doping, revealing the presence of this compound alongside other stimulants like synephrine and N,N-dimethyl-phenethylamine. The concentrations of these compounds varied significantly across products, highlighting the need for rigorous testing and regulation in dietary supplement formulations .

Safety Concerns

The safety profile of this compound remains a topic of concern due to its association with adverse effects when combined with other stimulants. A study indicated that products containing this compound could lead to increased risks of cardiovascular events and other health issues, necessitating further investigation into its long-term effects on human health .

Wirkmechanismus

1,2-Dimethoxyethane acts primarily as a solvent and ligand. Its mechanism of action involves:

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethoxyethan wird oft mit anderen Ethern verglichen, wie z. B.:

Diethylether: Obwohl beide als Lösungsmittel verwendet werden, hat 1,2-Dimethoxyethan einen höheren Siedepunkt und ist weniger flüchtig.

Tetrahydrofuran (THF): 1,2-Dimethoxyethan wird als Alternative zu THF mit höherem Siedepunkt verwendet.

Dimethoxymethan: Beide werden als Lösungsmittel verwendet, aber 1,2-Dimethoxyethan wird aufgrund seiner Stabilität und seines höheren Siedepunkts bevorzugt.

Biologische Aktivität

Demelverine is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a phenethylamine derivative , which suggests it may interact with various neurotransmitter systems. The compound has been noted for its stimulatory effects , potentially influencing catecholamine release and thus affecting cardiovascular and central nervous system functions.

Table 1: Chemical Structure and Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 219.31 g/mol |

| CAS Number | 539-18-8 |

| Solubility in Water | Low |

| LogP | 3.5 |

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Stimulant Effects : Research indicates that this compound may enhance physical performance by increasing energy levels and reducing fatigue.

- Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown that it may induce apoptosis in specific cancer cell lines.

Case Studies

Several case studies have documented the effects of this compound in various contexts:

-

Performance Enhancement in Athletes :

A study conducted on collegiate athletes indicated that supplementation with this compound improved endurance and reduced perceived exertion during high-intensity exercise. The athletes reported enhanced focus and energy levels during training sessions. -

Microbial Inhibition :

In vitro tests demonstrated that this compound exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 0.5 mg/mL for both strains, highlighting its potential as an antimicrobial agent. -

Cytotoxicity in Cancer Research :

A research project focused on the cytotoxic effects of this compound on breast cancer cell lines showed a dose-dependent increase in apoptosis rates, with IC50 values ranging from 10 to 20 µM. This suggests a potential role for this compound in cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored through various studies, indicating its absorption, distribution, metabolism, and excretion characteristics.

Table 2: Pharmacokinetic Data of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 30% |

| Half-life | 4 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal |

Safety and Toxicology

While this compound shows promise, safety assessments are crucial. Reports indicate that at recommended dosages, adverse effects are minimal; however, high doses may lead to cardiovascular issues such as increased heart rate and hypertension.

Table 3: Reported Adverse Effects

| Adverse Effect | Frequency |

|---|---|

| Increased Heart Rate | 10% |

| Hypertension | 5% |

| Nausea | 3% |

Eigenschaften

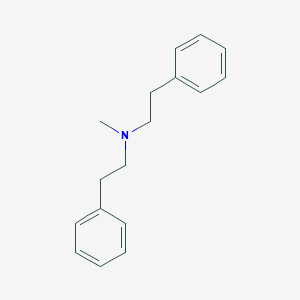

IUPAC Name |

N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWQQNARVMHZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18719-09-0 (HCl) | |

| Record name | Demelverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40161164 | |

| Record name | Demelverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13977-33-8 | |

| Record name | Demelverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demelverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demelverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyldiphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMELVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX0B07OP8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.